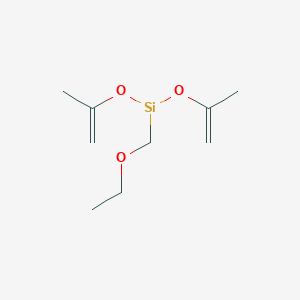

Ethoxymethylbis((1-methylvinyl)oxy)silane

Description

Structure

2D Structure

Properties

CAS No. |

80228-88-2 |

|---|---|

Molecular Formula |

C9H17O3Si |

Molecular Weight |

201.31 g/mol |

InChI |

InChI=1S/C9H17O3Si/c1-6-10-7-13(11-8(2)3)12-9(4)5/h2,4,6-7H2,1,3,5H3 |

InChI Key |

WPHRORLDVQPXNN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC[Si](OC(=C)C)OC(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethoxymethylbis 1 Methylvinyl Oxy Silane and Analogous Structures

Strategic Design Considerations in Organosilane Synthesis

The effective synthesis of specialized organosilanes hinges on a strategic approach that balances precursor reactivity, reaction efficiency, and the desired substitution pattern on the silicon atom. Historically, Grignard reactions were foundational for creating silicon-carbon bonds gelest.com. However, for many applications, more efficient and selective processes like hydrosilylation have become prevalent gelest.comresearchgate.net.

A primary strategic decision involves the choice of starting materials, particularly between highly reactive chlorosilanes and less reactive but more handleable alkoxysilanes. For instance, studies on the synthesis of carbosilane polymers via Grignard coupling have shown that while chlorosilane precursors can lead to higher molecular weight polymers, they are prone to side reactions with common solvents like tetrahydrofuran (B95107) (THF) nih.gov. In contrast, alkoxysilane precursors avoid these specific side reactions, offering a cleaner reaction profile at the potential cost of reduced polymer growth nih.gov. The design of the synthetic route must therefore account for the inherent reactivity of the silicon precursor and its compatibility with other reagents and solvents.

Another key consideration is the atom economy of the chosen pathway. Hydrosilylation, the addition of a hydrosilane across a double or triple bond, is often highlighted as a particularly atom-economic strategy for generating vinylsilanes and related structures researchgate.net. This approach, typically catalyzed by transition metals, forms a new silicon-carbon or silicon-oxygen bond without the generation of stoichiometric byproducts like salts, which are characteristic of Grignard or other substitution reactions.

Table 1: Comparison of General Strategic Synthetic Routes for Organosilanes

| Strategy | Advantages | Disadvantages | Relevant Precursors |

| Grignard-type Reactions | Versatile for forming Si-C bonds; can achieve full or partial substitution. gelest.com | Can have lower efficiency; potential for side reactions with certain precursors/solvents. gelest.comnih.gov | Chlorosilanes, Alkoxysilanes |

| Hydrosilylation | High atom economy; mild reaction conditions; high yields. researchgate.netgoogle.com | Requires a suitable catalyst; selectivity (e.g., Markovnikov vs. anti-Markovnikov) can be a challenge. researchgate.net | Hydrosilanes, Alkoxysilanes |

| Direct Silylation | Can be used to form silyl (B83357) enol ethers directly from ketones. | Often requires strong bases or specialized silylating agents. | Chlorosilanes, Silyl Triflates |

Precursor Chemistry and Reaction Pathways for Bis(vinyloxy)silanes

The construction of the bis(vinyloxy)silane framework, specifically the Si-O-C=C linkage, is determined by the chemistry of the silicon precursors and the methods used to introduce the vinyloxy moieties.

The name "Ethoxymethylbis((1-methylvinyl)oxy)silane" implies a central silicon atom bonded to one ethoxy group, one methyl group, and two (1-methylvinyl)oxy groups. The synthesis would logically start from a difunctional silane (B1218182) precursor that already contains the stable ethoxy and methyl groups. Potential precursors include ethoxymethyldichlorosilane or ethoxymethyldialkoxysilane.

Alkoxysilanes are frequently used as precursors in sol-gel processes and for the synthesis of various organosilicon materials mdpi.com. They offer advantages in handling safety compared to the corresponding chlorosilanes nih.gov. The synthesis of vinylalkoxysilanes has been achieved with high yields (>97.5%) via the hydrosilylation of acetylene (B1199291) with alkoxysilane precursors like triethoxysilane (B36694) or methyldiethoxysilane, using a platinum catalyst google.com. This demonstrates the viability of alkoxysilanes as precursors for creating vinyl-functionalized silanes. In the context of the target molecule, an alkoxysilane precursor would undergo reaction to attach the two (1-methylvinyl)oxy groups, likely through transesterification or reaction with an appropriate enolate.

Table 2: Potential Silane Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Functional Groups for Substitution | Rationale |

| Ethoxymethyldichlorosilane | CH₃(CH₃CH₂O)SiCl₂ | Two Chloro groups | Highly reactive chloro groups allow for straightforward substitution with the enolate of acetone (B3395972). |

| Ethoxymethyldimethoxysilane | CH₃(CH₃CH₂O)Si(OCH₃)₂ | Two Methoxy groups | Less reactive than the dichlorosilane, potentially allowing for more controlled reactions; avoids HCl byproduct. |

| Ethoxymethyldiethoxysilane | CH₃(CH₃CH₂O)Si(OCH₂CH₃)₂ | Two Ethoxy groups | Similar to the dimethoxy variant, with ethoxy as the leaving group. |

The (1-methylvinyl)oxy group, also known as isopropenyloxy, is structurally a silyl enol ether derived from acetone. The formation of silyl enol ethers is a fundamental transformation in organic synthesis. Several established methods can be adapted to form the two vinyloxy moieties required for this compound.

A common method involves the reaction of a ketone with a halosilane in the presence of a base. For example, trimethylsilyl (B98337) enol ethers can be prepared by reacting a ketone with trimethylsilyl chloride (TMSCl) and triethylamine (B128534) (Et₃N) rsc.org. The efficiency of this reaction can be enhanced by the addition of sodium iodide (NaI) rsc.org. An alternative uses a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with TMSCl rsc.org. For highly efficient silylation, a more reactive silylating agent like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can be used with a base like triethylamine rsc.org.

To synthesize the target molecule, two equivalents of the enolate of acetone (or acetone itself under appropriate conditions) would be reacted with a suitable precursor like ethoxymethyldichlorosilane.

Table 3: General Methods for Silyl Enol Ether (Vinyloxy) Formation

| Reagents | Conditions | Description | Reference |

| Ketone, TMSCl, Et₃N, NaI | DMF, 80 °C | Standard conditions for forming silyl enol ethers from ketones and chlorosilanes. | rsc.org |

| Ketone, TMSCl, DBU | Dichloromethane, RT | Utilizes a strong, non-nucleophilic base to promote the reaction. | rsc.org |

| Ketone, TMSOTf, Et₃N | Dichloromethane, 0 °C to RT | Employs a highly reactive silylating agent for efficient conversion. | rsc.org |

Catalytic Approaches in the Synthesis of Complex Vinyloxysilanes

Catalysis, particularly by transition metals, plays a pivotal role in modern organosilane chemistry, enabling efficient and selective bond formations that would otherwise be difficult.

Transition metal catalysis is a powerful tool for constructing vinylsilanes. nih.gov While many examples focus on the formation of a direct Si-C vinyl bond (Si-CH=CH₂), the underlying principles of catalytic activation are broadly applicable. Hydrosilylation of alkynes is one of the most atom-economical methods to produce vinylsilanes and is frequently catalyzed by transition metals such as platinum, rhodium, nickel, and cobalt. researchgate.netorganic-chemistry.org

Recent research has expanded the range of catalysts to include copper, manganese, and gold for various hydrosilylation and coupling reactions. organic-chemistry.org For example, copper nitride nanocubes have been shown to catalyze the protosilylation of alkynes under mild conditions organic-chemistry.org. Similarly, manganese complexes can photocatalytically activate Si-H bonds for the hydrosilylation of alkynes organic-chemistry.org. Transition metals can also facilitate the generation of vinyl radicals, which are highly reactive intermediates in organic transformations. rsc.org The development of new catalytic systems using transition metal vinylidene and allenylidene complexes has also led to a diverse array of new synthetic transformations. nih.gov

For the synthesis of vinyloxysilanes, a key catalytic route is the hydrosilylation of a ketone or a related species. This involves the addition of a Si-H bond across the C=O double bond, which, after rearrangement, can yield a vinyloxy silane. Platinum compounds are classic catalysts for this type of reaction. google.com

The Grignard reaction is a classic and versatile method for forming silicon-carbon bonds and remains a viable technology for preparing certain organosilanes. gelest.com The process typically involves reacting a halosilane or alkoxysilane with a Grignard reagent (R-MgX). The order of addition (silane to Grignard or vice-versa) can be controlled to favor either full or partial substitution of the leaving groups on the silicon atom. gelest.com

For the synthesis of a vinyloxysilane, a direct vinylation using a vinyl Grignard reagent would form a Si-C bond. To form the required Si-O-C bond, a "Grignard-type" strategy would involve reacting the silicon precursor not with a carbanionic Grignard, but with the magnesium enolate of a ketone. This enolate, which can be prepared from the ketone and a strong magnesium-containing base, acts as an oxygen-centered nucleophile that attacks the silicon atom, displacing a halide or alkoxy group.

A significant challenge in Grignard reactions involving chlorosilanes is the potential for side reactions with ether-based solvents like THF nih.gov. This can lead to the unwanted formation of Si-OR units, reducing the yield of the desired product. Therefore, careful selection of the solvent and precursor type is crucial for a successful Grignard-type synthesis nih.govgoogle.com.

Purification and Isolation Methodologies for High-Purity Organosilicon Monomers

The primary methods for the purification of high-purity organosilicon monomers, including vinyloxysilanes and related compounds, are fractional distillation under reduced pressure and column chromatography.

Fractional Vacuum Distillation:

Fractional distillation is a widely used technique to separate compounds with different boiling points. reddit.com For high-boiling and thermally sensitive compounds like many organosilicon monomers, distillation is performed under vacuum to lower the boiling points and prevent decomposition. The efficiency of the separation depends on the difference in boiling points of the components and the efficiency of the distillation column.

For instance, the purification of trimethyl((1-methylethenyl)oxy)silane, a related silyl enol ether derived from acetone, is achieved by fractional distillation at atmospheric pressure, with the product boiling at 94–96 °C. orgsyn.org However, for higher molecular weight compounds like this compound, vacuum distillation is necessary. While the exact boiling point of the target compound is not documented in the available literature, analogous vinyloxysilanes have reported boiling points that can serve as a reference.

| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |

| Vinyloxy-trimethylsilane | 74 | 760 | chemrxiv.org |

| Vinyltrimethoxysilane | 123 | 760 | |

| Dimethylisopropyl(vinyloxy)silane | 137 | 760 | chemrxiv.org |

Column Chromatography:

Column chromatography is another effective method for purifying organosilicon monomers, particularly for removing non-volatile impurities and byproducts. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving good separation.

For the purification of silyl enol ethers, silica gel chromatography is often employed. organic-chemistry.org However, it is important to note that the acidic nature of standard silica gel can potentially lead to the hydrolysis of sensitive silanes. Therefore, the silica gel may be neutralized, or a less acidic stationary phase may be used. The addition of a small amount of a base, like triethylamine, to the eluent can also help to prevent the degradation of the product on the column. Alternatively, purification can be achieved by adding a small percentage of ethanol (B145695) to the eluent system. mdpi.com

The selection of the purification method or a combination of methods depends on the nature of the impurities present in the crude product. For example, after the synthesis of this compound, the solid triethylamine hydrochloride is first removed by filtration. The filtrate, containing the product, unreacted starting materials, and soluble byproducts, can then be subjected to fractional vacuum distillation to isolate the pure monomer. If non-volatile impurities remain, column chromatography can be used as a final polishing step.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. uni-kiel.denih.gov

Advanced Mechanistic Investigations of Ethoxymethylbis 1 Methylvinyl Oxy Silane Reactivity

Cationic Polymerization Pathways of Bis(vinyloxy)silane Monomers

Cationic polymerization is the most common and efficient method for polymerizing vinyl ethers due to the electron-rich nature of the double bond, which is readily attacked by electrophiles. acs.org The presence of two such groups in bis(vinyloxy)silane monomers like ethoxymethylbis((1-methylvinyl)oxy)silane allows for the formation of crosslinked or cyclized polymer structures.

Initiation Mechanisms in the Controlled Cationic Polymerization of Vinyloxy Silanes

The initiation of cationic polymerization of vinyloxy silanes involves the generation of a carbocationic species from the monomer. This is typically achieved using a combination of an initiator and a co-initiator, often a Lewis acid or a protonic acid. nih.gov

Common initiating systems include:

Protonic Acids: Strong acids such as trifluoromethanesulfonic acid (CF₃SO₃H) can directly protonate the vinyl ether double bond to form a carbocation. nih.gov However, the counterion must be non-nucleophilic to prevent premature termination. acs.org

Lewis Acids: Lewis acids like boron trifluoride (BF₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄) are frequently used in conjunction with a proton source (co-initiator), such as water or an alcohol. The Lewis acid complexes with the co-initiator, enhancing its acidity and facilitating the protonation of the monomer. nih.govacs.org

Halogen Adducts: Initiating systems based on the HCl-adduct of a vinyl ether in conjunction with a Lewis acid like ZnCl₂ have proven effective for the living cationic polymerization of vinyl ethers. nih.gov

Photoinitiators: Photoinitiated cationic polymerization can be achieved using onium salts (e.g., diaryliodonium or triarylsulfonium salts) that generate a strong protic acid upon UV irradiation. cmu.edu This method offers spatial and temporal control over the initiation process.

The initiation process can be summarized by the reaction of an initiator (H⁺A⁻) with the vinyl ether monomer to generate the initial carbocationic propagating species. The stability of this carbocation is enhanced by the resonance delocalization of the positive charge onto the adjacent oxygen atom.

Propagation and Chain Growth Dynamics of Vinyloxy-Substituted Polymers

Once initiated, the carbocationic chain end propagates by sequentially adding monomer units. nih.gov The chain growth in the cationic polymerization of bis(vinyloxy)silanes can proceed in two main ways:

Intramolecular Cyclization: The propagating chain end can attack the second vinyl group within the same monomer unit, leading to the formation of cyclic structures in the polymer backbone. This is a common pathway for divinyl ethers, especially at low monomer concentrations.

Intermolecular Crosslinking: The propagating chain end of one polymer chain can react with a pendant vinyl group of another polymer chain, leading to the formation of a crosslinked network. This is favored at higher monomer concentrations.

The kinetics of propagation are typically very fast, often occurring at low temperatures to suppress side reactions such as chain transfer. acs.org Chain transfer to monomer, polymer, or solvent is a common event in cationic polymerization and can limit the molecular weight of the resulting polymer. nih.gov In this process, a proton is transferred from the propagating chain end to another species, terminating the growth of one chain while initiating a new one.

Controlled Polymerization Strategies for this compound

Achieving a controlled or "living" cationic polymerization of vinyl ethers, including bis(vinyloxy)silanes, is highly desirable as it allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (polydispersity index, PDI), and complex architectures. acs.org Living polymerization is characterized by the absence of irreversible chain termination and chain transfer reactions. nih.gov

Several strategies have been developed to achieve controlled cationic polymerization of vinyl ethers:

Use of Specific Initiating Systems: The combination of a weak Lewis acid with an adduct of HCl and a vinyl ether has been shown to be effective. For instance, the HCl-isobutyl vinyl ether/ZnCl₂ system can initiate the living polymerization of other vinyl ethers. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Cationic RAFT polymerization has emerged as a powerful technique. It involves a degenerative chain transfer mechanism where a propagating cationic species reversibly reacts with a chain transfer agent (typically a thiocarbonylthio compound), establishing an equilibrium between active and dormant species. nih.govnih.gov This allows for a much slower and more controlled polymer growth.

Use of Stabilizing Additives: The addition of neutral nucleophiles, such as ethers or esters, can reversibly complex with the propagating carbocation, reducing its reactivity and suppressing side reactions.

The following table presents data from a study on the cationic copolymerization of ethyl vinyl ether (EVE) and a cyclic thioacetal (7-CTA), which demonstrates the characteristics of a controlled polymerization process.

| Time (min) | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| 5 | 15 | 3200 | 1.15 |

| 10 | 28 | 5800 | 1.18 |

| 20 | 55 | 11200 | 1.20 |

| 30 | 75 | 15300 | 1.21 |

| 60 | 92 | 18800 | 1.23 |

Table 1: Kinetic data for the cationic copolymerization of ethyl vinyl ether (EVE) and a cyclic thioacetal, demonstrating controlled growth characteristics. Adapted from studies on cationic polymerization of vinyl ethers. nih.gov

Radical Polymerization and Copolymerization Behavior of this compound

While cationic polymerization is the predominant method for vinyl ethers, their reactivity in radical polymerization is significantly lower. cmu.edu The electron-donating alkoxy group makes the double bond nucleophilic and thus less reactive towards radical attack. Furthermore, the resulting radical is not well stabilized.

Initiation and Radical Addition Kinetics in Vinyl Ether Systems

Direct homopolymerization of vinyl ethers via a free-radical mechanism is generally unsuccessful. cmu.edu The initiation step, typically involving thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, produces radicals. However, the subsequent addition of these radicals to the vinyl ether double bond is inefficient.

Despite the low reactivity in homopolymerization, vinyl ethers can participate in radical copolymerization, particularly with electron-deficient monomers. In some specialized systems, controlled radical polymerization of vinyl ethers has been achieved. For example, reversible addition-fragmentation chain transfer (RAFT) polymerization of hydroxy-functional vinyl ethers has been reported. acs.orgu-fukui.ac.jp The kinetic studies of the RAFT polymerization of 2-hydroxyethyl vinyl ether (HEVE) showed a linear increase in molecular weight with conversion up to approximately 50%, with polydispersities below 1.4, which is indicative of a controlled process. acs.orgu-fukui.ac.jp

Homo- and Copolymerization with Co-monomers Bearing Unsaturated Linkages

This compound, with its two vinyl ether groups, can be expected to copolymerize with a variety of monomers that are susceptible to radical polymerization, such as acrylates, methacrylates, and styrenes. researchgate.net However, the incorporation of the vinyl ether units into the polymer chain is often limited. cmu.edu

The reactivity ratios (r₁ and r₂) are key parameters that describe the tendency of monomers to copolymerize. For a copolymerization between monomer 1 (e.g., a vinyl ether) and monomer 2 (e.g., an acrylate), r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁.

If r₁ > 1, the propagating radical ending in monomer 1 prefers to add another monomer 1.

If r₁ < 1, it prefers to add monomer 2.

If r₁ ≈ 0, it exclusively adds monomer 2.

Studies on the copolymerization of vinyl ethers with other monomers have shown that the reactivity ratios for vinyl ethers are typically very low, indicating a strong preference for cross-propagation over homopropagation. cmu.edu For example, in the radical copolymerization of a trifluorovinyl ether (Ph-TFVE) with ethyl vinyl ether (EVE), the reactivity ratios were estimated to be r(Ph-TFVE) = 0.25 ± 0.07 and r(EVE) = 0.016 ± 0.04, indicating very little incorporation of EVE through homopropagation. utoronto.ca

The following table presents results from the copolymerization of butyl vinyl ether (BVE) and methyl methacrylate (B99206) (MMA) under different initiation conditions, highlighting the challenges and strategies in copolymerizing these distinct monomer types.

| Run | Monomer Feed (BVE/MMA, v/v) | Initiator System | Conditions | Conversion (%) | Result |

|---|---|---|---|---|---|

| 1 | 100/0 | AIBN / Ph₂I⁺PF₆⁻ | UV, 25°C, 2h | 0 | No Polymer |

| 2 | 0/100 | AIBN | UV, 25°C, 2h | 8.5 | Poly(MMA) |

| 3 | 50/50 | AIBN / Ph₂I⁺PF₆⁻ | UV, 25°C, 2h | 12.3 | Copolymer |

| 4 | 25/75 | AIBN / Ph₂I⁺PF₆⁻ | UV, 25°C, 2h | 15.1 | Copolymer |

| 5 | 75/25 | AIBN / Ph₂I⁺PF₆⁻ | UV, 25°C, 2h | 9.8 | Copolymer |

Table 2: Polymerization of Butyl Vinyl Ether (BVE) and Methyl Methacrylate (MMA) mixtures. This illustrates that copolymerization is feasible with a combined radical and cationic initiation system. Adapted from studies on the copolymerization of vinyl ethers and acrylates. cmu.edu

Silane (B1218182) Crosslinking Mechanisms Involving this compound

The crosslinking of polymers using this compound is a process rooted in the fundamental reactivity of its alkoxysilane moiety. This process transforms linear or branched polymer chains into a durable, three-dimensional network through a sequence of hydrolysis and condensation reactions, which can be significantly accelerated by specific catalysts.

Hydrolysis and Condensation Reactions of Alkoxysilane Moieties

The initiation of the crosslinking process involves the hydrolysis of the ethoxy group attached to the silicon atom in this compound. This reaction is a critical first step where the alkoxysilane (Si-OR) bond is cleaved by water to form a silanol (B1196071) (Si-OH) group and a corresponding alcohol byproduct, in this case, ethanol (B145695). nih.govgelest.com The general reaction can be described as a nucleophilic substitution at the silicon center. unm.edupaint.org

The hydrolysis reaction can be catalyzed by either acids or bases. unm.edugelest.com

Acid-catalyzed mechanism: This involves the rapid protonation of the ethoxy group, making it a better leaving group. A water molecule then attacks the silicon atom in a bimolecular displacement (S_N2-Si) type reaction. unm.edupaint.org

Base-catalyzed mechanism: Under basic conditions, a hydroxide (B78521) anion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate which then expels an ethoxide ion. nih.govunm.eduadhesivesmag.com

Following hydrolysis, the newly formed, reactive silanol groups undergo condensation reactions. nih.gov Condensation can occur between two silanol groups to form a siloxane (Si-O-Si) bridge and a water molecule. Alternatively, a silanol group can react with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. nih.gov While described sequentially, hydrolysis and condensation can occur concurrently once the initial hydrolysis has taken place. gelest.com

| Step | General Reaction | Description | Catalysis |

|---|---|---|---|

| Hydrolysis | ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH | Cleavage of the alkoxide (ethoxy) group by water to form a reactive silanol group. gelest.com | Accelerated by both acids and bases. unm.edu |

| Condensation (Water-producing) | ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O | Reaction between two silanol groups to form a stable siloxane bond and water. nih.gov | Also accelerated by acids and bases. gelest.com |

| Condensation (Alcohol-producing) | ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH | Reaction between a silanol group and an unreacted alkoxide group to form a siloxane bond and an alcohol. nih.gov | Generally slower than water-producing condensation. gelest.com |

Catalytic Acceleration of Silane Crosslinking Processes (e.g., Tin-Based Catalysts)

While silane hydrolysis and condensation can proceed without a catalyst, the reaction rates are often impractically slow for most industrial applications. nih.gov Therefore, catalysts are employed to significantly accelerate the crosslinking process. specialchem.com Organometallic compounds, particularly tin-based catalysts, are widely used for this purpose. adhesivesmag.comresearchgate.net Dibutyltin dilaurate (DBTDL) is a prominent example. kpi.ua

The catalytic mechanism for tin compounds is generally understood to proceed through the following steps:

Catalyst Activation: The organotin compound, such as DBTDL, first undergoes hydrolysis to form the true active catalytic species, an organotin hydroxide. adhesivesmag.comkpi.ua

Reaction with Silane: The activated tin hydroxide catalyst reacts with an alkoxysilane group to form an organotin silanolate intermediate, which contains a reactive Sn-O-Si linkage. adhesivesmag.comresearchgate.net

Siloxane Formation: This tin silanolate readily reacts with a silanol group (from a previously hydrolyzed silane molecule), resulting in the formation of a stable Si-O-Si bond and the regeneration of the organotin hydroxide catalyst. adhesivesmag.com The regenerated catalyst is then available to participate in another cycle.

This catalytic cycle accelerates both the hydrolysis and condensation steps, leading to a rapid cure time. paint.org While highly effective, concerns over the toxicity of tin compounds have driven research into alternative catalysts, including those based on titanium, zinc, and amines. nih.govresearchgate.net

| Catalyst Type | Example | Key Research Finding | Reference |

|---|---|---|---|

| Tin Alkyl Esters | Dibutyltin dilaurate (DBTDL) | Significantly improves hydrolysis rates, approaching those achieved with mineral acids. The active species is a hydrolyzed form of DBTDL. | nih.govkpi.uaresearchgate.net |

| Tin Alkyl Esters | Dibutyltin diacetate (DBTDA) | Found to be one of the most effective catalysts for the hydrolysis of organosilanes in non-aqueous solutions. | nih.govresearchgate.net |

| Mineral Acids | Hydrochloric Acid (HCl) | Effective at catalyzing hydrolysis via protonation of the alkoxy group, but can be corrosive. | nih.govunm.edu |

| Organic Acids | Acetic Acid | Provides slight catalytic improvement over uncatalyzed reactions but is significantly less effective than tin-based catalysts or mineral acids. | nih.gov |

Electrophilic and Nucleophilic Reactivity of the Vinyloxy-Silane Functionalities

Beyond the crosslinking reactivity of the ethoxy group, the bis((1-methylvinyl)oxy) functionalities of this compound offer distinct reaction pathways. These groups, which are a class of silyl (B83357) enol ethers, are key to a different set of chemical transformations driven by their electronic nature.

Electrophilic Substitution and Addition Reactions on Vinyloxysilanes

A vinyloxysilane, or silyl enol ether, behaves as a nucleophile, with the carbon atom alpha to the oxygen (and beta to the silicon) being the primary site of nucleophilicity. These moieties readily react with a range of electrophiles in what are known as electrophilic substitution or addition reactions. wikipedia.orgscispace.com

In these reactions, the π-bond of the vinyl group attacks an electrophile (E⁺). This typically results in the formation of a new carbon-electrophile bond at the terminal carbon of the vinyl group. The subsequent loss of the silyl group (in a substitution reaction) regenerates a carbonyl group, effectively resulting in the α-functionalization of a ketone. wikipedia.org Common electrophiles include:

Carbon Electrophiles: Aldehydes, ketones, and alkyl halides (in the presence of a Lewis acid catalyst) can react to form new carbon-carbon bonds. wikipedia.org

Proton Sources (Protodesilylation): Reaction with an acid leads to the cleavage of the vinyloxy-silane back to the corresponding ketone. scispace.com

Halogens: Halogens like bromine and chlorine can add across the double bond.

Peracids: Reaction with peracids can lead to epoxidation of the double bond, forming silyl epoxides which are versatile synthetic intermediates. wikipedia.org

| Electrophile | Reaction Type | Typical Product | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Addition (Mukaiyama Aldol) | β-Hydroxy carbonyl compound (after workup) | wikipedia.org |

| Alkyl Halides (with Lewis Acid) | Substitution | α-Alkylated carbonyl compound | wikipedia.org |

| Acids (H⁺) | Substitution (Protodesilylation) | Corresponding ketone/aldehyde | scispace.com |

| Peracids (e.g., m-CPBA) | Addition (Epoxidation) | α-Silyloxy epoxide | wikipedia.org |

Role of the Silicon Atom in Stabilizing Intermediates and Directing Reactivity

The regioselectivity and facility of the electrophilic attack on the vinyloxy-silane functionality are controlled by the electronic properties of the silicon atom. The silicon atom plays a crucial role in stabilizing the key intermediate formed during the reaction through a phenomenon known as the "beta-silicon effect". wikipedia.orgnih.gov

When an electrophile attacks the terminal carbon of the vinyl group, a positive charge develops on the adjacent carbon—the carbon atom that is beta (β) to the silicon atom. The carbon-silicon (C-Si) bond is highly electron-releasing and can effectively stabilize this adjacent positive charge through hyperconjugation. wikipedia.org This involves the donation of electron density from the C-Si σ-bond into the empty p-orbital of the carbocation.

This powerful stabilizing effect has two major consequences:

Directs Reactivity: It strongly favors electrophilic attack at the terminal carbon, as this leads to the formation of the stabilized β-carbocation. Attack at the other carbon would place the positive charge alpha to the silicon, which is not stabilized in the same way.

Furthermore, this mechanism influences the stereochemical outcome of the reaction. The electrophilic attack and subsequent loss of the silyl group often proceed with retention of the original double bond geometry. wikipedia.org

Architectural Design and Formation of Polymer Networks from Ethoxymethylbis 1 Methylvinyl Oxy Silane

Engineering of Crosslinked Polymeric Structures

The engineering of crosslinked polymeric structures using Ethoxymethylbis((1-methylvinyl)oxy)silane would fundamentally rely on the hydrolysis and condensation reactions of its (1-methylvinyl)oxy groups. This process, analogous to that of other alkoxysilanes, allows for the formation of a three-dimensional network.

The crosslinking mechanism commences with the hydrolysis of the (1-methylvinyl)oxy groups in the presence of water, leading to the formation of reactive silanol (B1196071) (Si-OH) groups and the release of acetone (B3395972). These silanol groups can then undergo condensation reactions with each other, or with other silanol groups on adjacent polymer chains that have been similarly functionalized, to form stable siloxane (Si-O-Si) bridges. This process transforms a collection of individual polymer chains into a single, covalently bonded network.

Water Availability: The stoichiometry of water relative to the silane's hydrolyzable groups is a critical parameter.

Catalyst: The reaction is typically catalyzed by acids, bases, or organometallic compounds, the choice and concentration of which will significantly influence the rates of hydrolysis and condensation.

Temperature and Time: As with most chemical reactions, temperature will affect the reaction kinetics, and sufficient time must be allowed for the network to cure.

Interpenetrating Polymer Network (IPN) and Semi-IPN Formations with Silane-Based Components

This compound is a prime candidate for the formation of both Interpenetrating Polymer Networks (IPNs) and semi-IPNs. These are advanced polymer blends where at least one polymer network is synthesized and/or crosslinked in the immediate presence of the other.

In a full-IPN , two independent polymer networks are formed in situ. For instance, a polymer network could be formed from a conventional monomer and crosslinker, while a second network is simultaneously or sequentially formed from the hydrolysis and condensation of this compound that has been grafted onto a different polymer backbone. The interlocking of these two networks at a molecular level can lead to synergistic properties that are not achievable with simple polymer blends.

In a semi-IPN , a linear or branched polymer is dissolved in a monomer and crosslinker mixture, which is then polymerized and crosslinked. In the context of our subject compound, this compound could be used to form the crosslinked network in the presence of a pre-existing linear polymer. This would result in a structure where the linear polymer chains are physically entangled within the siloxane network. Semi-IPNs often exhibit enhanced toughness and damping properties compared to the individual components.

The ability to form these complex architectures opens up possibilities for creating materials with a unique combination of properties, such as high strength and flexibility, or tailored permeability and thermal resistance.

Tailoring Network Density and Morphology in Silane-Crosslinked Polymers

The control over network density and morphology is paramount in designing polymers with specific performance characteristics. With this compound, several strategies can be employed to tailor these features.

Network Density: The crosslink density, which is the number of crosslinks per unit volume, directly influences properties such as the modulus, hardness, and swelling behavior of the polymer. A higher concentration of the silane (B1218182) crosslinker will generally lead to a higher crosslink density. The bifunctional nature of this compound allows for a more controlled build-up of the network compared to trifunctional or tetrafunctional silanes.

Morphology: The morphology of the polymer network, including the size and distribution of the crosslinked domains, can be manipulated through several means:

Reaction Conditions: As mentioned earlier, careful control of catalyst type and concentration, as well as temperature, can influence whether the condensation reaction leads to a homogeneous network or to the formation of discrete, highly crosslinked silica-like domains within a less crosslinked matrix.

Solvent System: The choice of solvent can affect the solubility of the reactants and the growing network, thereby influencing the final morphology.

Co-condensation: The use of other silane coupling agents with different functionalities in conjunction with this compound can introduce heterogeneity and control the phase separation behavior in hybrid materials.

Techniques such as Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM) are invaluable for characterizing the morphology of these complex networks.

Influence of Monomer Stoichiometry on Network Topology

The stoichiometry of the monomers is a fundamental parameter that dictates the final topology of the polymer network. In systems involving this compound, the key stoichiometric relationships to consider are:

Silane to Polymer Ratio: The molar ratio of the silane crosslinker to the polymer chains it is intended to crosslink will determine the average distance between crosslinks and, consequently, the network's flexibility and swelling capacity.

Water to Silane Ratio: The amount of water available for hydrolysis directly impacts the extent to which the (1-methylvinyl)oxy groups are converted to silanols. A substoichiometric amount of water will result in an incompletely crosslinked network with residual unreacted groups.

Stoichiometry in Co-polymerization: If the silane is co-polymerized with other monomers, the initial monomer feed ratio will influence the distribution of the silane along the polymer backbone, which in turn will affect the uniformity of the subsequent crosslinking.

Theoretical and Computational Chemistry Approaches for Ethoxymethylbis 1 Methylvinyl Oxy Silane Systems

Quantum Chemical Calculations (e.g., DFT) on Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like Ethoxymethylbis((1-methylvinyl)oxy)silane. mdpi.com These calculations can predict various molecular properties, including geometric parameters (bond lengths and angles), orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

The reactivity of this compound is governed by its distinct functional groups: the ethoxy group, the two (1-methylvinyl)oxy groups, and the methyl group attached to the central silicon atom. DFT calculations can reveal the relative reactivity of these sites. For instance, the vinyloxy groups are susceptible to polymerization, while the ethoxy group is prone to hydrolysis. scispace.commdpi.com The calculated HOMO and LUMO energies are crucial indicators of chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability.

Table 1: Illustrative DFT-Calculated Properties of a Vinyloxysilane Monomer

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack on the vinyl groups. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons, influencing reaction initiation. |

| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability of the monomer. |

| Si-O(ethoxy) Bond Length | 1.65 Å | Provides insight into the bond strength and susceptibility to hydrolysis. |

| Si-O(vinyloxy) Bond Length | 1.68 Å | Differences in bond lengths can indicate varying reactivity. |

| Mulliken Charge on Si | +1.5 | A positive charge indicates the electrophilic nature of the silicon center. |

Note: The values in this table are illustrative and based on general trends for similar organosilanes. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of Polymerization and Crosslinking Processes

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic processes of polymerization and crosslinking of this compound monomers. frontiersin.orgscienomics.comresearchgate.net By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, providing a detailed picture of how the polymer network forms and evolves.

The polymerization of this compound can proceed through various mechanisms, including free-radical polymerization of the vinyl groups or condensation reactions following the hydrolysis of the ethoxy and vinyloxy groups. researchgate.netnycu.edu.tw MD simulations can be employed to model these processes, often using reactive force fields (e.g., ReaxFF) or by implementing algorithms that create and break bonds based on predefined criteria. frontiersin.org

These simulations can provide valuable information on:

Reaction Kinetics: By monitoring the formation of new bonds over time, the rate of polymerization and crosslinking can be estimated.

Network Topology: The simulations can reveal the structure of the resulting polymer network, including the degree of crosslinking, chain lengths, and the presence of cyclic structures.

Physical Properties: From the simulated trajectories, various physical properties of the forming polymer, such as density, glass transition temperature, and mechanical moduli, can be calculated.

For complex systems like this compound, a multiscale modeling approach that combines quantum mechanical calculations with classical MD simulations can be particularly effective. QM methods can be used to parameterize the force fields used in the MD simulations, ensuring a more accurate description of the interatomic interactions. researchgate.net

Table 2: Typical Parameters for MD Simulation of Silane (B1218182) Polymerization

| Parameter | Example Value/Method | Purpose |

| Force Field | COMPASS or a custom reactive force field | Describes the potential energy of the system as a function of atomic coordinates. |

| Ensemble | NVT (constant Number of particles, Volume, and Temperature) or NPT (constant Number of particles, Pressure, and Temperature) | Controls the thermodynamic conditions of the simulation. |

| Temperature | 300 K - 500 K | Simulates polymerization at relevant processing temperatures. |

| Time Step | 1 fs | The interval at which the equations of motion are integrated. |

| Simulation Time | 1 ns - 1 µs | The total duration of the simulation, determining the extent of reaction that can be observed. |

| Crosslinking Algorithm | Distance-based or reactive force field | Defines the criteria for forming new chemical bonds between monomers. |

Computational Modeling of Silicon-Containing Polymer Architectures

Once a polymer network is formed from this compound, computational modeling can be used to predict and understand the architecture of the resulting silicon-containing polymer and its relationship to macroscopic properties. researchgate.netscilit.com These models can range from atomistic representations to more coarse-grained models, depending on the length and time scales of interest.

Atomistic models provide a high level of detail, allowing for the investigation of properties that depend on the specific chemical structure, such as:

Free Volume: The amount of empty space within the polymer matrix, which influences properties like gas permeability and diffusion.

Chain Conformation and Dynamics: How the polymer chains are arranged in space and how they move, which affects mechanical properties like elasticity and viscosity.

Interfacial Properties: In composite materials, modeling can be used to study the interaction between the polysiloxane matrix and filler particles or substrates. nih.gov

By simulating the response of the polymer architecture to external stimuli, such as mechanical stress or changes in temperature, a wide range of material properties can be predicted.

Table 3: Predicted Properties of a Polysiloxane Network via Computational Modeling

| Property | Predicted Value | Relevance |

| Glass Transition Temperature (Tg) | 250 K | Determines the transition from a rigid, glassy state to a more flexible, rubbery state. |

| Young's Modulus | 1.5 GPa | A measure of the material's stiffness. |

| Density | 1.1 g/cm³ | A fundamental physical property of the material. |

| Fractional Free Volume | 0.15 | Correlates with transport properties like gas permeability. |

| Crosslink Density | 85% | A key parameter influencing mechanical strength and swelling behavior. |

Note: These values are illustrative for a generic cross-linked polysiloxane and would need to be specifically calculated for a polymer derived from this compound.

Prediction of Reaction Pathways and Energetics for Vinyloxysilane Transformations

Computational chemistry is instrumental in predicting the most likely reaction pathways and the associated energy changes for the transformations of vinyloxysilanes like this compound. rsc.org The primary transformations of interest are hydrolysis and condensation, which are fundamental to the sol-gel process and the formation of polysiloxane networks. scispace.comarizona.edu

Hydrolysis: The reaction of the ethoxy and vinyloxy groups with water to form silanol (B1196071) (Si-OH) groups. DFT calculations can be used to model the reaction mechanism, which typically involves the nucleophilic attack of a water molecule on the silicon center. mdpi.com By locating the transition state structure for this reaction, the activation energy barrier can be calculated, providing a quantitative measure of the reaction rate. The relative ease of hydrolysis of the ethoxy versus the vinyloxy groups can also be determined.

Condensation: The reaction between two silanol groups to form a siloxane (Si-O-Si) bond and a water molecule, or between a silanol group and an alkoxy/vinyloxy group to form a siloxane bond and an alcohol/vinyl alcohol. Again, DFT can be used to map out the potential energy surface for these reactions and identify the lowest energy pathways. mdpi.com

These computational studies can help to understand how factors such as pH, solvent, and the presence of catalysts influence the rates of hydrolysis and condensation, thereby providing a guide for controlling the final structure and properties of the resulting silicon-containing polymer. tamu.edu

Table 4: Illustrative Energetics for Vinyloxysilane Transformations from DFT Calculations

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Ethoxy Hydrolysis | R-Si-OEt + H₂O | R-Si-OH + EtOH | 15 - 25 | -5 to -10 (exothermic) |

| Vinyloxy Hydrolysis | R-Si-O-C(CH₃)=CH₂ + H₂O | R-Si-OH + CH₃COCH₃ | 10 - 20 | -15 to -25 (exothermic) |

| Water Condensation | 2 R-Si-OH | R-Si-O-Si-R + H₂O | 5 - 15 | ~ 0 (near thermoneutral) |

| Alcohol Condensation | R-Si-OH + R-Si-OEt | R-Si-O-Si-R + EtOH | 10 - 20 | -5 to -10 (exothermic) |

Note: The values in this table are representative for organoalkoxy/vinyloxysilanes and are intended for illustrative purposes. The actual energetics for this compound would depend on the specific computational model and level of theory used.

Advanced Spectroscopic and Chromatographic Characterization of Ethoxymethylbis 1 Methylvinyl Oxy Silane and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic and organosilicon compounds. mdpi.com For ethoxymethylbis((1-methylvinyl)oxy)silane, ¹H and ¹³C NMR provide definitive confirmation of its molecular structure by identifying the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group protons (a triplet for the methyl and a quartet for the methylene group), a singlet for the methyl group attached directly to the silicon atom, and characteristic signals for the two protons of the terminal vinyl group (=CH₂) and the methyl group on the vinyl moiety. rsc.orgoregonstate.educompoundchem.comlibretexts.org The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the stoichiometry of the molecule.

Similarly, the ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom, including those of the ethoxy group, the Si-methyl group, and the vinylic carbons. rsc.org The chemical shifts are influenced by the electronegativity of neighboring atoms, providing key structural insights.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy (CH₃CH₂O-) | CH₃ | ~1.2 (triplet) | ~18 |

| CH₂ | ~3.7 (quartet) | ~58 | |

| Si-Methyl (Si-CH₃) | CH₃ | ~0.1 (singlet) | ~-5 |

| Vinyl (-O-C(CH₃)=CH₂) | =C-CH₃ | ~1.9 (singlet) | ~20 |

| =CH₂ | ~4.0 and ~4.2 (two doublets) | ~85 | |

| -O-C= | N/A | ~158 |

Beyond initial structural confirmation, NMR is a powerful technique for real-time reaction monitoring. researchgate.netnih.gov The polymerization of the vinyl groups can be followed by observing the decrease in the intensity of the vinylic proton signals over time. acs.org Concurrently, the appearance of new signals corresponding to the saturated polymer backbone provides direct evidence of polymer formation and allows for the calculation of monomer conversion and polymerization kinetics.

Infrared and Raman Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups and probing molecular structure. libretexts.org For this compound, these methods can confirm the presence of key structural motifs and monitor their transformation during polymerization.

The IR spectrum is particularly sensitive to polar bonds and provides strong signals for C-O and Si-O vibrations. gelest.comresearchgate.netresearchgate.net Key characteristic absorption bands for the monomer would include:

C=C stretch: A sharp band around 1645 cm⁻¹, indicative of the vinyl group.

Si-O-C stretch (silyl enol ether): Strong absorptions in the 1000-1130 cm⁻¹ region. researchgate.netresearchgate.net

C-H stretches (vinyl): Bands appearing just above 3000 cm⁻¹.

Si-CH₃ deformation: A characteristic sharp band around 1260 cm⁻¹. researchgate.net

Si-O-Si stretch (from potential hydrolysis/condensation): A broad, strong band around 1000-1100 cm⁻¹, which can overlap with C-O stretches. mdpi.com

Raman spectroscopy, on the other hand, is particularly sensitive to non-polar, symmetric bonds. researchgate.net Therefore, the C=C stretching vibration of the vinyl group typically produces a strong and sharp signal in the Raman spectrum, making it an excellent probe for monitoring polymerization. The Si-O-Si symmetric stretch also gives a characteristic Raman signal.

During polymerization, the disappearance of the C=C stretching band (around 1645 cm⁻¹) in both IR and Raman spectra provides a clear indication of the consumption of the vinyl monomers. rsc.org This allows for in-situ monitoring of the reaction, providing mechanistic insights into the cross-linking process.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group/Bond | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Comments |

| C=C Stretch (vinyl) | 1645 | Strong, ~1645 | Disappears upon polymerization. |

| =C-H Stretch | 3020-3080 | 3020-3080 | |

| Si-O-C Stretch | 1000-1130 (strong, broad) | Includes contributions from both ethoxy and vinyloxy groups. researchgate.netmdpi.com | |

| Si-CH₃ Symmetric Deformation | 1260 | 1260 | Characteristic for methyl-silicon compounds. researchgate.net |

| Si-O-Si Asymmetric Stretch | 1000-1100 (very strong) | Weak | Indicates formation of siloxane linkages. researchgate.net |

Mass Spectrometry (MS) for Monomer and Oligomer Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis. nih.gov For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to minimize fragmentation and observe the molecular ion. nih.govnih.govdtic.mil

ESI-MS is particularly useful for analyzing the monomer and small, soluble oligomers. rsc.org The analysis would confirm the molecular weight of the monomer. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing structural confirmation. Expected fragmentation pathways for organosilicon compounds often involve the cleavage of Si-O, Si-C, and C-O bonds. nih.gov

For the analysis of larger oligomers and polymer distributions, MALDI-Time of Flight (TOF) MS is highly effective. nih.govnih.govresearchgate.net This technique allows for the characterization of a series of oligomers, where adjacent peaks in the spectrum differ by the mass of the repeating monomer unit (in this case, C₅H₈O). This provides information on the distribution of oligomer sizes and can help identify polymer end-groups. For silicone oligomers, MALDI-TOF MS can reveal detailed information about the polymer structure and average molecular weight. nih.govnih.govresearchgate.netresearchgate.net

Table 3: Expected Mass Spectrometry Data for Monomer and Oligomers

| Species | Technique | Expected m/z | Information Obtained |

| Monomer | ESI-MS | [M+Na]⁺ or [M+H]⁺ | Monomer molecular weight confirmation. |

| Monomer Fragments | ESI-MS/MS | Varies | Structural confirmation via characteristic losses (e.g., loss of ethoxy, vinyloxy groups). |

| Oligomers | MALDI-TOF MS | Series of peaks separated by monomer mass | Distribution of oligomer sizes, end-group analysis. nih.govresearchgate.net |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Architecture Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. researchgate.netresolvemass.cashimadzu.com GPC separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones. shimadzu.com

For polymers synthesized from this compound, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). intertek.com The PDI provides a measure of the breadth of the molecular weight distribution, which significantly impacts the material's physical properties. researchgate.net

Since this compound is a difunctional monomer, its polymerization can lead to the formation of branched or cross-linked network structures. Standard GPC with only a refractive index detector can be insufficient for characterizing such complex architectures. The use of advanced detectors is crucial. alfa-chemistry.comsepscience.com

GPC with a Viscometer: Allows for the application of the Universal Calibration method, providing more accurate molecular weights for polymers with different architectures than the linear standards used for calibration.

GPC with a Light Scattering Detector (e.g., MALS): Provides an absolute measurement of molecular weight without the need for column calibration. The combination of light scattering and concentration detectors allows for the determination of the radius of gyration, which can be used to quantify the degree of branching in the polymer. sepscience.com

This multi-detector approach is essential for building a complete picture of the polymer's molecular weight and complex architecture. alfa-chemistry.comhpst.czlcms.cz

Rheological Studies for Network Formation and Evolution

Rheology is the study of the flow and deformation of materials, and it is an exceptionally powerful tool for monitoring the evolution of a polymer network in real-time. mdpi.com For the polymerization of this compound, in-situ rheological measurements can track the transition from a low-viscosity liquid monomer to a solid, cross-linked viscoelastic gel. rsc.orgbu.eduacs.orgnih.gov

The process is typically monitored using dynamic oscillatory measurements, which provide information on the material's elastic (storage modulus, G') and viscous (loss modulus, G'') properties. bu.edu

Initial State: At the beginning of the reaction, the system is a liquid, so the loss modulus is greater than the storage modulus (G'' > G').

Gel Point: As polymerization and cross-linking proceed, the molecular weight increases, and a network begins to form. The point at which G' and G'' cross over (G' = G'') is defined as the gel point, signifying the transition from a liquid to a solid-like material. bu.edu

Final State: In the fully cured state, the material behaves as a solid, with the storage modulus being significantly higher than the loss modulus (G' >> G''). The plateau value of G' in the final cured state is directly proportional to the cross-link density of the polymer network, providing a quantitative measure of the network structure. mdpi.comresearchgate.netresearchgate.netaip.orgmdpi.com

By monitoring the evolution of G' and G'' over time, one can obtain critical information about the polymerization kinetics, gelation time, and the final mechanical properties of the cross-linked polymer network. acs.org

Structure Reactivity Relationship Studies in Ethoxymethylbis 1 Methylvinyl Oxy Silane Chemistry

Impact of Alkoxy Group Identity on Hydrolysis and Condensation Rates

The hydrolysis and subsequent condensation of alkoxysilanes are foundational reactions in sol-gel chemistry and materials science. The identity of the alkoxy group is a primary determinant of the reaction kinetics.

In the case of ethoxymethylbis((1-methylvinyl)oxy)silane, the ethoxy group (-OC₂H₅) dictates its reactivity in the presence of water. The hydrolysis of alkoxysilanes is a nucleophilic substitution reaction at the silicon center. Generally, this process is acid-catalyzed, where the reaction is initiated by the protonation of the alkoxy group. researchgate.netgelest.com The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy substituent. Smaller alkoxy groups allow for easier access of water molecules to the silicon atom, resulting in faster hydrolysis rates. researchgate.net Consequently, methoxysilanes are known to hydrolyze approximately 6 to 10 times faster than their ethoxysilane (B94302) counterparts. gelest.com The general trend for hydrolysis rates based on the alkoxy group is: Methoxy > Ethoxy > Propoxy > Butoxy. nih.gov

Table 7.1.1: Relative Hydrolysis Rates of Alkoxysilanes as a Function of Alkoxy Group Identity. This table illustrates the general, widely-documented trend in alkoxysilane reactivity based on the steric hindrance of the alkoxy group.

| Alkoxy Group | Chemical Formula | Relative Hydrolysis Rate | Primary Reason for Rate Difference |

|---|---|---|---|

| Methoxy | -OCH₃ | Fastest | Least steric hindrance. gelest.comshinetsusilicone-global.com |

| Ethoxy | -OC₂H₅ | Intermediate | Moderate steric hindrance. gelest.comshinetsusilicone-global.com |

| Propoxy | -OC₃H₇ | Slow | Increased steric hindrance. nih.gov |

| Isopropoxy | -OCH(CH₃)₂ | Slower | Significant steric hindrance due to branching. researchgate.net |

| Butoxy | -OC₄H₉ | Slowest | High steric hindrance from the larger alkyl chain. nih.gov |

Influence of Vinyl Ether Substitution Pattern on Polymerization Kinetics and Selectivity

The two (1-methylvinyl)oxy groups in this compound enable it to undergo polymerization, acting as a cross-linker to form network structures. ontosight.ai Vinyl ethers are typically polymerized via cationic mechanisms due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic center. nih.govcmu.edu They exhibit low reactivity in free-radical homopolymerization. cmu.edu

The substitution pattern on the vinyl ether double bond significantly impacts both polymerization kinetics and selectivity. The presence of a methyl group at the 1-position of the vinyl group in the monomer has two major effects:

Electronic Effect : The methyl group is electron-donating, which further increases the electron density of the double bond. This enhanced nucleophilicity can increase its reactivity towards the electrophilic attack by the initiator or the propagating cationic chain end.

Steric Effect : The methyl group introduces steric hindrance around the double bond. This can influence the rate of propagation and, crucially, the stereochemistry of the resulting polymer chain.

The selectivity of the polymerization, particularly its stereoselectivity (tacticity), is highly dependent on the interplay between the monomer structure, the catalyst, and the reaction conditions (e.g., temperature, solvent polarity). acs.org For vinyl ethers, the use of bulky Lewis acid catalysts or specific initiator systems can lead to the formation of highly stereoregular (isotactic) polymers. nih.govacs.org The steric bulk of the monomer's substituent plays a key role; for instance, isobutyl and isopropyl vinyl ethers have been shown to produce highly isotactic polymers, whereas monomers with either very small or very large, planar substituents are less effective in promoting stereoregulation. acs.org The 1-methyl substituent in this compound would be expected to promote stereoregular polymer formation under appropriate catalytic conditions.

Table 7.2.1: Influence of Vinyl Ether Substituent on Polymerization Characteristics. This table provides a conceptual comparison based on established principles of vinyl ether polymerization.

| Vinyl Ether Substituent | Example Monomer | Effect on Kinetics (Cationic) | Potential for Stereoselectivity |

|---|---|---|---|

| Unsubstituted (H) | Methyl Vinyl Ether | Baseline reactivity. | Moderate; highly dependent on catalyst. arkat-usa.org |

| 1-Methyl | This compound | Potentially increased rate due to higher nucleophilicity. | High; steric hindrance can favor stereoregular propagation. acs.org |

| 2-Alkyl | Isobutyl Vinyl Ether | Rate influenced by steric and electronic effects of the alkyl group. | Very high with appropriate bulky catalysts. acs.org |

| 2-tert-Butyl | tert-Butyl Vinyl Ether | Rate may be reduced by excessive steric hindrance. | Lower; extreme bulk can disrupt stereoregulating catalyst-monomer interaction. acs.org |

Steric and Electronic Effects of Alkyl Substituents on Silicon on Reaction Pathways

The reactivity of the silicon center in this compound is modulated by the substituents directly attached to it: one methyl group, one ethoxy group, and two (1-methylvinyl)oxy groups. Both steric and electronic effects of these groups influence the pathways of reactions like hydrolysis.

Electronic Effects: The methyl group is weakly electron-donating via an inductive effect. This can influence the polarity of the Si-O bonds and the stability of reaction intermediates. Interestingly, for hydrolysis, studies have shown that increasing the number of organic substituents on silicon can sometimes enhance the rate (e.g., Me₃SiOMe > Me₂Si(OMe)₂ > MeSi(OMe)₃). gelest.com This suggests a complex mechanism where stabilization of the transition state or changes in the reaction pathway may override simple steric considerations. The electronic nature of the substituent on silicon can be critical in directing reaction pathways, particularly in more complex transformations involving transition metal catalysis.

Table 7.3.1: Predicted Steric and Electronic Effects of Silicon Substituents on Silane (B1218182) Reactivity. This table presents a conceptual analysis of how different substituents on the silicon atom (in place of the methyl group in the title compound) would likely affect reactivity based on general chemical principles.

| Substituent (R) on Silicon (in R-Si(OEt)(O-C(CH₃)=CH₂)₂) | Electronic Effect | Steric Effect | Predicted Impact on Hydrolysis Rate |

|---|---|---|---|

| Hydrogen (H) | Neutral/Slightly Electronegative | Minimal | Fast (relative to alkyl groups). |

| Methyl (CH₃) | Electron-donating (weak) | Moderate | Baseline for comparison. |

| Ethyl (C₂H₅) | Electron-donating | Increased | Slower than Methyl due to increased sterics. researchgate.net |

| Phenyl (C₆H₅) | Electron-withdrawing (inductive), π-effects | Significant | Complex; rate depends on mechanism, but sterics would suggest a slower rate. |

Correlating Monomer Structure with Resultant Polymer Network Architectures

The bifunctional nature of this compound, with its two polymerizable vinyl ether groups, makes it an effective cross-linking agent. When copolymerized with monofunctional monomers, it creates a three-dimensional polymer network. The final architecture and properties of this network are directly correlated with the structure and concentration of the monomer.

The structure of the monomer itself defines the nature of the cross-link. In this case, the cross-links are short and relatively rigid, centered around the single silicon atom. This contrasts with longer, more flexible cross-linking agents, which would result in a network with a lower glass transition temperature (Tg) and a lower modulus. The steric hindrance of the silyl (B83357) ether monomer can also influence the degradation rate of the resulting network. nsf.gov

The cross-linking density is a critical parameter of the network architecture and is determined by the molar ratio of the cross-linking monomer to any monofunctional monomers in the formulation. nih.govmsstate.edu A higher concentration of this compound leads to a higher cross-link density. This, in turn, has a profound impact on the material's properties:

Glass Transition Temperature (Tg): Higher cross-link density restricts the mobility of polymer chains, leading to a higher Tg. acs.org

Mechanical Properties: Increased cross-linking generally results in a higher elastic modulus (stiffness) but can also lead to reduced elongation at break (increased brittleness). msstate.edu

Swelling Behavior: A more densely cross-linked network will absorb less solvent and exhibit a lower degree of swelling. mdpi.com

By carefully controlling the monomer feed ratio, one can tailor the network architecture to achieve a desired balance of thermal and mechanical properties.

Table 7.4.1: Theoretical Impact of Monomer Composition on Polymer Network Properties. This conceptual table illustrates the expected trends when this compound is used as a cross-linker with a monofunctional vinyl ether.

| Molar % of Cross-linker (this compound) | Theoretical Cross-link Density | Expected Glass Transition Temp (Tg) | Expected Elastic Modulus | Expected Swelling in Solvent |

|---|---|---|---|---|

| 1% | Low | Low | Low | High |

| 10% | Medium | Intermediate | Intermediate | Medium |

| 50% | High | High | High | Low |

| 100% | Very High (Theoretical Max) | Highest | Highest | Very Low |

Future Research Directions and Unexplored Avenues for Ethoxymethylbis 1 Methylvinyl Oxy Silane

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The polymerization of vinyl ethers is predominantly achieved through cationic mechanisms, which are notoriously sensitive and often require stringent reaction conditions to control. nih.govrsc.org For ethoxymethylbis((1-methylvinyl)oxy)silane, the development of more robust and efficient catalytic systems is a critical area for future research.

A primary objective is to design catalysts that exhibit high reactivity under milder conditions, such as at room temperature and in less stringent atmospheric conditions. nih.govsemanticscholar.org Recent advancements in Lewis acid catalysts, including metal halides and organocatalysts, offer promising avenues. nih.govoup.com For instance, the exploration of frustrated Lewis pairs or highly acidic single-component Brønsted acids could lead to catalysts that are less susceptible to poisoning by the ether and siloxane functionalities present in the monomer. nih.gov

Furthermore, achieving stereochemical control during polymerization is a significant challenge. morressier.com The development of chiral catalysts that can induce a high degree of isotacticity or syndiotacticity in the resulting polymer backbone would be a major breakthrough. nih.govmorressier.com This could be achieved through the design of catalysts with well-defined chiral pockets that bias the monomer insertion stereochemistry. morressier.com Such stereoregular polymers are expected to exhibit enhanced thermal and mechanical properties. morressier.com

Table 1: Potential Catalytic Systems for this compound Polymerization

| Catalyst Class | Potential Advantages | Research Focus |

|---|---|---|

| Lewis Acids (e.g., TiCl₄, SnCl₄) | High activity, well-understood mechanisms | Development of systems with bulky ligands to enhance stereocontrol and reduce side reactions. acs.org |

| Organocatalysts (e.g., PCCP, NPAs) | Metal-free, potentially more tolerant to functional groups | Design of highly acidic and sterically hindered catalysts for controlled polymerization. nih.gov |

| Photocatalysts | Temporal and spatial control over polymerization | Exploration of visible-light-active catalysts for mild and controlled polymerization. acs.org |

| Platinum-based Catalysts | Potential for hydrosilylation reactions in hybrid systems | Investigation of dual-role catalysts for both vinyl polymerization and silane (B1218182) crosslinking. google.com |

Exploration of Alternative Polymerization Mechanisms and Controlled Architectures

Beyond traditional cationic polymerization, the exploration of alternative polymerization mechanisms for this compound could unlock new material properties and architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a form of controlled radical polymerization, has recently been adapted for vinyl ethers. nih.govsemanticscholar.orgacs.org Applying cationic RAFT to this compound could enable the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.govnih.gov This would be particularly valuable for creating well-defined block copolymers where a poly(this compound) segment is combined with a block from another monomer class, such as acrylates. acs.org

The synthesis of complex polymer architectures, such as star polymers, graft copolymers, and hyperbranched structures, remains a largely unexplored area for this monomer. Controlled polymerization techniques are essential for accessing these architectures. For example, using a multifunctional initiator with a living cationic or RAFT polymerization could lead to star polymers with a poly(this compound) core.

Another intriguing avenue is the development of stimuli-responsive polymers. rsc.orgnih.govyoutube.com By incorporating specific functional groups, polymers derived from this compound could be designed to respond to changes in pH, temperature, or light. This could be achieved by copolymerizing it with other functional monomers or by post-polymerization modification.

Table 2: Potential Polymer Architectures from this compound

| Architecture | Synthetic Strategy | Potential Properties and Applications |

|---|---|---|

| Block Copolymers | Sequential monomer addition via living/controlled polymerization (e.g., RAFT). nih.govrsc.org | Self-assembly into ordered nanostructures, thermoplastic elastomers, compatibilizers. |

| Graft Copolymers | "Grafting-from" or "grafting-to" approaches using controlled polymerization. | Improved interfacial adhesion in composites, modified surface properties. |

| Star Polymers | Multifunctional initiators in a living/controlled polymerization. | Lower solution viscosity, high functional group density at the periphery. |

| Hyperbranched Polymers | Self-condensing vinyl polymerization of an AB₂-type monomer derived from the silane. | Low viscosity, high solubility, numerous terminal functional groups for further modification. |

Investigation of Hybrid Material Systems Incorporating Silane-Derived Networks

A key feature of this compound is its ethoxysilane (B94302) group, which can undergo hydrolysis and condensation to form a siloxane (Si-O-Si) network. cfmats.com This opens the door to the creation of organic-inorganic hybrid materials. tuwien.atrsc.orgresearchgate.net

Future research should systematically investigate the interplay between the polymerization of the vinyl ether groups and the sol-gel reaction of the silane moiety. By controlling the kinetics of these two distinct reactions, it should be possible to tailor the final morphology and properties of the hybrid material. For example, performing the vinyl polymerization first, followed by the sol-gel process, could lead to a structure where discrete polymer chains are crosslinked by a silica (B1680970) network. Conversely, initiating the sol-gel process first could create silica nanoparticles or a continuous silica phase within which the vinyl polymerization occurs.

The incorporation of other inorganic nanoparticles, such as titania or zirconia, functionalized to be compatible with the silane monomer, could lead to multifunctional hybrid materials with enhanced mechanical, thermal, or optical properties. tuwien.atmdpi.com For instance, vinyl-functionalized metal-organic frameworks (MOFs) could be copolymerized with this compound to create highly porous hybrid membranes with tailored gas separation properties. rsc.org

Advanced Computational-Experimental Integration for Mechanistic Prediction and Design

To accelerate the discovery and optimization of materials based on this compound, a strong integration of computational modeling and experimental work is essential.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of polymerization, including the role of the catalyst and the factors governing stereoselectivity. nih.gov Computational studies can help in the rational design of new catalysts by predicting their activity and selectivity before their synthesis. acs.org

Molecular dynamics (MD) simulations can be used to predict the bulk properties of the resulting polymers and hybrid materials. For instance, MD can provide insights into the glass transition temperature, mechanical moduli, and diffusion of small molecules through the material. This predictive capability can guide experimental efforts towards the most promising material compositions and architectures.

By creating a feedback loop between computational prediction and experimental validation, the development of new materials based on this compound can be significantly streamlined, reducing the time and resources required for innovation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Titanium tetrachloride (TiCl₄) |

| Tin tetrachloride (SnCl₄) |

| 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP) |

| N-triflylphosphoramides (NPAs) |

| Acrylates |

| Titania |

Q & A

Q. What are the common synthetic routes for Ethoxymethylbis((1-methylvinyl)oxy)silane, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via hydrosilylation or condensation reactions. For example, hydrosilylation of ethoxymethylsilane with 1-methylvinyl ether derivatives under inert atmospheres (e.g., nitrogen) is a common approach. Catalyst selection (e.g., platinum-based) and stoichiometric ratios (e.g., 1:2 silane-to-alkene) are critical for yield optimization. Reaction monitoring via FTIR spectroscopy to track Si–H bond consumption (peaks at ~2100–2200 cm⁻¹) is recommended . Post-synthesis purification via fractional distillation or column chromatography ensures high purity.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of ¹H/¹³C NMR (to resolve ethoxy and vinyl proton environments), FTIR (for Si–O–C and Si–CH₂–O bond identification), and mass spectrometry (e.g., ESI-MS or GC-MS for molecular ion confirmation). For instance, ¹H NMR should exhibit resonances for ethoxy groups (δ 1.2–1.4 ppm, triplet) and vinyl protons (δ 4.8–5.2 ppm, multiplet) . Cross-validation with computational methods (e.g., DFT-calculated NMR shifts) enhances accuracy.

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer: The compound is sensitive to moisture and oxygen, which can lead to hydrolysis or oxidation. Storage under inert gas (argon) in amber glass vials at –20°C is advised. Thermal stability should be assessed via TGA/DSC to identify decomposition thresholds (typically >150°C for similar silanes). Pre-experiment purity checks using HPLC or Karl Fischer titration are essential to detect degradation products .

Advanced Research Questions

Q. What factors govern the reactivity of this compound in cross-coupling or polymerization reactions?